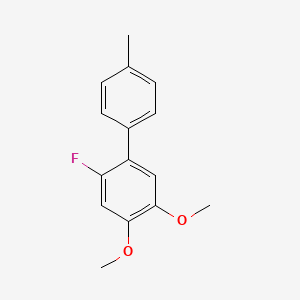
2-Fluoro-4,5-dimethoxy-4'-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom, two methoxy groups, and a methyl group attached to the biphenyl structure. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 2-fluoro-4,5-dimethoxy-iodobenzene) is coupled with an arylboronic acid (such as 4-methylphenylboronic acid) in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under mild conditions.
Industrial Production Methods
Industrial production of 2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorine atom can be reduced to form a hydrogen atom, resulting in the formation of 4,5-dimethoxy-4’-methyl-1,1’-biphenyl.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 2-fluoro-4,5-dimethoxybenzoic acid, while substitution of the fluorine atom with an amine can produce 2-amino-4,5-dimethoxy-4’-methyl-1,1’-biphenyl .
Aplicaciones Científicas De Investigación
2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy groups can influence the compound’s binding affinity to enzymes and receptors. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . Additionally, the compound’s lipophilicity can affect its distribution within biological membranes, influencing its overall bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4,5-dimethoxy-1,1’-biphenyl
- 4,5-Dimethoxy-4’-methyl-1,1’-biphenyl
- 2-Fluoro-4-methoxy-4’-methyl-1,1’-biphenyl
Uniqueness
2-Fluoro-4,5-dimethoxy-4’-methyl-1,1’-biphenyl is unique due to the specific combination of functional groups attached to the biphenyl core. The presence of both fluorine and methoxy groups imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C15H15FO2 |
|---|---|
Peso molecular |
246.28 g/mol |
Nombre IUPAC |
1-fluoro-4,5-dimethoxy-2-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H15FO2/c1-10-4-6-11(7-5-10)12-8-14(17-2)15(18-3)9-13(12)16/h4-9H,1-3H3 |
Clave InChI |
WAANOYJPXXSTSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=C(C=C2F)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777141.png)
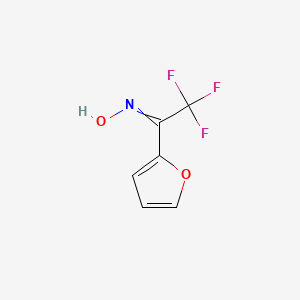
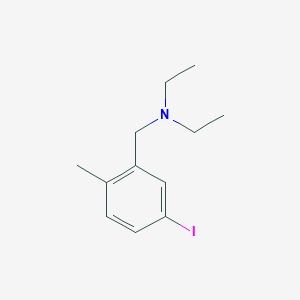
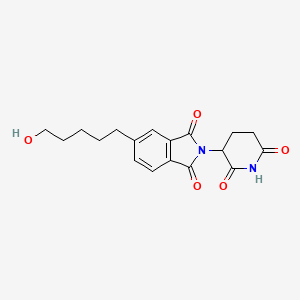

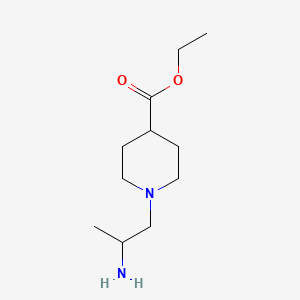

![Methyl 2-(spiro[2.2]pentan-1-yl)acetate](/img/structure/B14777176.png)
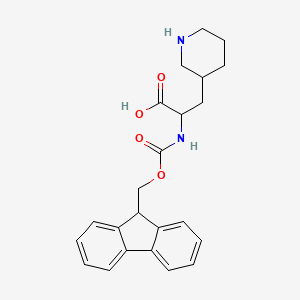

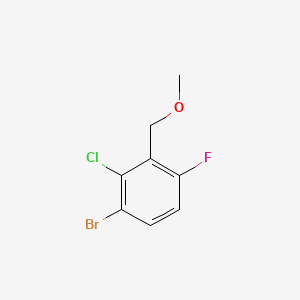
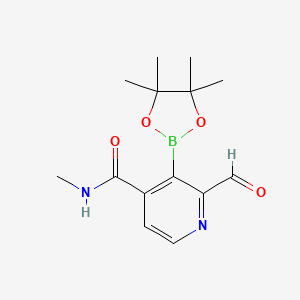
![Ethyl 3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B14777210.png)
![2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine](/img/structure/B14777218.png)
